3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate
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Overview
Description
The compound seems to be a derivative of 3,4-dimethoxyphenylacetone , which is a compound with a structure containing a benzene ring conjugated to a propanoic acid .
Molecular Structure Analysis
The molecular structure of a related compound, Benzeneacetic acid, 3,4-dimethoxy-, methyl ester, has a molecular weight of 210.2265 .Physical and Chemical Properties Analysis
The physical and chemical properties of a related compound, Benzeneacetic acid, 3,4-dimethoxy-, methyl ester, include a molecular weight of 210.2265 .Scientific Research Applications
Crystal Structure Analysis
The crystal structure of related compounds to 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate has been a subject of interest. For instance, the crystal structure of Poly[(acetone-O)-3-((3,4-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)-(2-oxo-2H-chromen-4-olate)sodium] was determined using X-ray crystallography, highlighting the orthorhombic system characterization of similar compounds (Penkova, Retailleau, & Manolov, 2010).
Synthesis and Antibacterial Activity
The design and synthesis of thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid, a related structure, have been explored, showing potential antibacterial activity against both Gram-positive and Gram-negative bacteria. This research illustrates the synthetic versatility and potential biological applications of chromen derivatives (Čačić, Molnar, Balić, Draca, & Rajković, 2009).
Catalytic Reactions
Investigations into the reactions catalyzed by triphenylphosphine highlight the synthesis of chromene derivatives, providing insights into the chemical behavior and synthetic applications of chromen compounds. This research underlines the importance of this compound and similar structures in organic synthesis and catalysis (Yavari, Nasiri, & Djahaniani, 2003).
Antioxidant Capacity
The enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity showcases the potential of compounds related to this compound in enhancing antioxidant activities. This study emphasizes the role of phenolic compounds in producing bioactive compounds with improved properties (Adelakun, Kudanga, Green, Roes-Hill, & Burton, 2012).
Novel Synthetic Approaches
The development of novel synthetic methodologies for diversely functionalized 2H-Chromenes through Pd-catalyzed cascade reactions demonstrates the chemical flexibility and potential of chromen derivatives for generating compounds with significant synthetic and photophysical importance (Song, Gao, Zhang, & Fan, 2018).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as indole derivatives, are known to interact with their targets, causing changes in the cellular environment that lead to their biological effects .
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, can affect a variety of biochemical pathways, leading to a broad spectrum of biological activities .
Pharmacokinetics
The molecular weight of similar compounds, such as 3,4-dimethoxyphenylacetone, is known . The molecular weight can impact the bioavailability of a compound, as it can influence absorption and distribution within the body.
Result of Action
It is known that similar compounds, such as indole derivatives, have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-11-19(13-5-8-16(23-3)18(9-13)24-4)20(22)15-7-6-14(26-12(2)21)10-17(15)25-11/h5-10H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBCJSIVGKKJQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=CC(=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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